molecular formula C13H10ClNO B13952005 (4-Aminophenyl)(3-chlorophenyl)methanone CAS No. 62261-42-1

(4-Aminophenyl)(3-chlorophenyl)methanone

Cat. No.: B13952005
CAS No.: 62261-42-1
M. Wt: 231.68 g/mol
InChI Key: WMBDFHTYJOXOOL-UHFFFAOYSA-N
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Description

4’-Amino-3-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, characterized by the presence of an amino group at the 4’ position and a chlorine atom at the 3 position on the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-3-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 4’-Amino-3-chlorobenzophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting molecular interactions. These properties make the compound useful in studying enzyme mechanisms and drug-receptor interactions .

Comparison with Similar Compounds

Uniqueness: 4’-Amino-3-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

CAS No.

62261-42-1

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(4-aminophenyl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H10ClNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2

InChI Key

WMBDFHTYJOXOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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